Spectroscopic analysis of 4-Hydroxy-3-phenylcoumarin
Spectroscopic analysis of 4-Hydroxy-3-phenylcoumarin
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-3-phenylcoumarin
Introduction
4-Hydroxy-3-phenylcoumarin is a significant heterocyclic compound featuring a benzene ring fused to a pyrone ring, with hydroxyl and phenyl substitutions at the 4 and 3 positions, respectively. This scaffold is of great interest to researchers in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules, including notable anticoagulants like warfarin.[1][2] Accurate and unambiguous structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic analysis provides a powerful, non-destructive suite of tools to confirm the identity, purity, and detailed structural features of synthesized molecules like 4-Hydroxy-3-phenylcoumarin.
This technical guide offers an in-depth exploration of the core spectroscopic techniques used to characterize 4-Hydroxy-3-phenylcoumarin: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and the interpretation of spectral data, providing field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Tautomerism
A critical feature of the 4-hydroxycoumarin nucleus is its capacity to exist in different tautomeric forms. The primary equilibrium is between the 4-hydroxy-2H-chromen-2-one (enol) form and the 2,4-chromandione (keto) form.[1] Spectroscopic data, particularly NMR, will reflect the predominant tautomer in a given solvent environment. For 4-Hydroxy-3-phenylcoumarin, the enol form is generally favored.
Caption: Keto-enol tautomerism in the 4-hydroxycoumarin scaffold.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In 4-Hydroxy-3-phenylcoumarin, the extensive conjugated system, comprising the benzopyrone core and the phenyl substituent, gives rise to characteristic π → π* transitions, resulting in strong absorption bands.
Experimental Protocol: Solution-Phase UV-Vis Analysis
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Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, acetonitrile).[3][4]
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Sample Preparation: Prepare a dilute stock solution of 4-Hydroxy-3-phenylcoumarin (e.g., 1 mg/mL). From this, prepare a measurement solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the sample spectrum over a range of 200–400 nm.[4]
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Expected Spectrum and Data Interpretation The UV spectrum of 4-hydroxycoumarin derivatives typically shows strong absorption in the 280-380 nm range.[4][5][6] The phenyl group at the 3-position extends the conjugation, which is expected to cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted 4-hydroxycoumarin, which has a λmax around 308 nm.[7]
| Parameter | Expected Value (in Ethanol) | Associated Transition |
| λmax | ~310 - 325 nm | π → π* |
The exact position and intensity of the absorption maximum can be influenced by solvent polarity.[8]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint."
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of dry 4-Hydroxy-3-phenylcoumarin with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent disc.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
Expected Spectrum and Data Interpretation The IR spectrum provides clear evidence for the key functional groups present in 4-Hydroxy-3-phenylcoumarin.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3400 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl | [7][11] |
| 3100 - 3000 | C-H stretch | Aromatic Rings | [12] |
| ~1720 - 1680 | C=O stretch | α,β-Unsaturated Lactone | [12][13] |
| ~1620 - 1580 | C=C stretch | Aromatic Rings | [7] |
| ~1260 - 1100 | C-O stretch | Lactone & Phenol | [12] |
The broadness of the O-H stretch is indicative of hydrogen bonding. The C=O stretching frequency of the lactone is a key diagnostic peak.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C). Nuclei in different chemical environments resonate at different frequencies, providing information on molecular connectivity and structure.[14]
Experimental Protocol: High-Field NMR Analysis
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Sample Preparation: Dissolve 10-20 mg of 4-Hydroxy-3-phenylcoumarin in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9] DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the -OH group.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments like COSY and HSQC for unambiguous assignments.
-
-
Data Processing: Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9]
Expected Spectra and Data Interpretation
Caption: Structure of 4-Hydroxy-3-phenylcoumarin with atom numbering.
¹H NMR Spectral Data (Expected in DMSO-d₆) The phenyl group at C-3 will influence the chemical shifts of the coumarin protons. The phenolic proton is often observed as a broad singlet at a high chemical shift.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Notes | Reference |
| H-5 | 7.9 - 8.1 | d | Downfield due to proximity to the lactone carbonyl. | [9] |
| H-6 | 7.3 - 7.5 | t | [9] | |
| H-7 | 7.6 - 7.8 | t | [9] | |
| H-8 | 7.3 - 7.5 | d | [9] | |
| H-2', H-6' | 7.4 - 7.6 | m | Protons on the C-3 phenyl ring. | [15] |
| H-3', H-4', H-5' | 7.2 - 7.4 | m | Protons on the C-3 phenyl ring. | [15] |
| 4-OH | 10.0 - 16.0 | br s | Chemical shift is concentration and solvent dependent. | [11][16] |
s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet
¹³C NMR Spectral Data (Expected in DMSO-d₆) The spectrum will show nine signals for the coumarin core and additional signals for the phenyl substituent.
| Carbon Assignment | Expected δ (ppm) | Notes | Reference |
| C-2 | ~161 | Lactone Carbonyl | [9][15] |
| C-3 | ~105 | Substituted by phenyl group. | [15] |
| C-4 | ~162 | Bearing the hydroxyl group. | [9] |
| C-4a | ~121 | Bridgehead carbon. | [9] |
| C-5 | ~124 | [9] | |
| C-6 | ~123 | [9] | |
| C-7 | ~133 | [9] | |
| C-8 | ~116 | [9] | |
| C-8a | ~152 | Bridgehead carbon. | [15] |
| C-1' | ~130 | Phenyl carbon attached to C-3. | |
| C-2', C-6' | ~128 | ||
| C-3', C-5' | ~129 | ||
| C-4' | ~127 |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI), a high-energy electron beam ionizes the molecule, often causing it to fragment in a predictable manner. The molecular ion (M⁺·) confirms the molecular weight, and the fragmentation pattern provides structural clues.
Expected Fragmentation and Data Interpretation The molecular weight of 4-Hydroxy-3-phenylcoumarin (C₁₅H₁₀O₃) is 238.24 g/mol .
A hallmark fragmentation pathway for coumarins is the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring, which results in the formation of a stable benzofuran or dibenzofuran radical cation.[7][17]
| m/z | Ion Formula | Description |
| 238 | [C₁₅H₁₀O₃]⁺· | Molecular Ion (M⁺·) |
| 210 | [C₁₄H₁₀O₂]⁺· | [M - CO]⁺· |
| 181 | [C₁₃H₉O]⁺ | [M - CO - CHO]⁺ |
| 152 | [C₁₂H₈]⁺ | [M - CO - CHO - CHO]⁺ or Biphenylene radical cation |
digraph "Fragmentation" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];M [label="Molecular Ion\n[C₁₅H₁₀O₃]⁺·\nm/z = 238", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_CO [label="[M - CO]⁺·\n[C₁₄H₁₀O₂]⁺·\nm/z = 210", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_CO_CHO [label="[M - CO - CHO]⁺\n[C₁₃H₉O]⁺\nm/z = 181", fillcolor="#FBBC05", fontcolor="#202124"];
M -> M_CO [label="- CO"]; M_CO -> M_CO_CHO [label="- CHO"]; }
Caption: A primary EI fragmentation pathway for 4-Hydroxy-3-phenylcoumarin.
Conclusion
The spectroscopic characterization of 4-Hydroxy-3-phenylcoumarin is a multi-faceted process where each technique provides a unique and complementary piece of structural information. UV-Vis spectroscopy confirms the conjugated electronic system, FT-IR identifies the key functional groups (hydroxyl, lactone carbonyl, aromatic rings), NMR spectroscopy elucidates the precise proton and carbon framework, and Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and quality assessment of this important chemical entity, which is indispensable for its application in research and development.
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